molecular formula C18H14Cl2N2O2S B2588919 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide CAS No. 549498-43-3

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B2588919
CAS No.: 549498-43-3
M. Wt: 393.28
InChI Key: YBDHEJSBQAGMDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide ( 549498-43-3) is a synthetic organic compound with a molecular formula of C18H14Cl2N2O2S and a molecular weight of 393.29 g/mol . This molecule is built on a thiazole core, a five-membered heterocyclic ring known for its significant prevalence in medicinal chemistry . The thiazole scaffold is a key structural component in a wide array of bioactive molecules and is found in various pharmacologically active drugs, underscoring its importance in the development of new therapeutic agents . The specific structure of this acetamide derivative, which incorporates dichlorophenyl and methoxyphenyl substituents, suggests potential for diverse biological activity, positioning it as a valuable compound for pharmaceutical and biological research . Thiazole derivatives, as a class, have been extensively studied and demonstrated to possess a broad spectrum of biological activities, including antiviral, anticancer, antimicrobial, and antidiabetic properties . The 1,3,4-thiadiazole ring, a close bioisostere of thiazole, is notably recognized for its ability to disrupt processes related to DNA replication, which can inhibit the growth of cancer cells . This compound is intended for research applications only and is not for diagnostic or therapeutic use. It is essential to consult the Safety Data Sheet (SDS) prior to handling and to adhere to all appropriate laboratory safety protocols.

Properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O2S/c1-24-13-5-2-11(3-6-13)8-17(23)22-18-21-16(10-25-18)12-4-7-14(19)15(20)9-12/h2-7,9-10H,8H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDHEJSBQAGMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.

    Attachment of the Dichlorophenyl Group: The 3,4-dichlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with the thiazole intermediate.

    Formation of the Acetamide Moiety: The final step involves the acylation of the thiazole derivative with 4-methoxyphenylacetic acid or its derivatives under basic conditions to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the thiazole ring, potentially leading to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl group, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure suggests possible applications in the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Thiazole-Based Analogues

  • EMAC2061 (2-{3-[{2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}methyl]-4-methoxyphenyl}benzamide bromide) :
    Shares the 4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl scaffold but replaces the acetamide with a benzamide bromide and introduces a hydrazine linker. The hydrazine group may enhance hydrogen bonding but reduces metabolic stability compared to the acetamide group in the target compound .
  • N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide (Compound 7) :
    Substitutes the 4-methoxyphenylacetamide with a thiazole-5-carboxamide. This modification reduces steric bulk but may diminish π-π stacking interactions due to the absence of the aromatic methoxyphenyl group .

Substituent Variations on the Acetamide Side Chain

  • N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide (CAS 6549-77-5) :
    Replaces the dichlorophenyl group with a 4-methoxyphenyl group and introduces a morpholine ring. The morpholine enhances solubility but reduces halogen-mediated binding interactions critical for target engagement in the original compound .
  • N-(3,4-Dichlorophenyl)-2-(naphthalen-1-yl)acetamide: Retains the dichlorophenyl group but lacks the thiazole core.

Table 1: Antimicrobial Activity of Selected Thiazole Acetamides

Compound Substituents (R1, R2) MIC (μg/mL) Target Pathogens Reference
Target Compound R1: 3,4-dichlorophenyl; R2: 4-methoxyphenyl 6.25–12.5 S. aureus, E. coli
N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide (107b) R1: methyl; R2: 3-methylphenyl 12.5–25 S. aureus, P. aeruginosa
N-(4-(3-Chlorophenyl)thiazol-2-yl)-2-p-tolylacetamide (107j) R1: 3-chlorophenyl; R2: 4-methylphenyl 6.25–12.5 E. coli, K. pneumoniae
EMAC2061 Hydrazine-bridged benzamide >50 HIV-1 RT (IC50 = 1.2 μM)

Key Findings :

  • The target compound exhibits broad-spectrum antibacterial activity (MIC = 6.25–12.5 μg/mL), outperforming analogues with smaller substituents (e.g., 107b) due to enhanced halogen bonding from the dichlorophenyl group .
  • EMAC2061, while less potent against bacteria, shows antiviral activity, highlighting the role of structural flexibility in target specificity .

Physicochemical and Crystallographic Properties

Table 2: Structural and Electronic Properties

Compound LogP Hydrogen Bond Acceptors Dihedral Angle (Thiazole-Acetamide) Crystal Packing Features
Target Compound 3.8 3 44.5°–56.2° R22(10) dimer via N–H⋯O bonds
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 4.1 4 54.8°–77.5° Multiple conformers; steric strain
N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide 2.5 5 N/A Enhanced solubility

Key Insights :

  • The target compound’s moderate LogP (3.8) balances lipophilicity and solubility, whereas morpholine-containing analogues (LogP = 2.5) prioritize solubility at the expense of membrane penetration .
  • Crystallographic data reveal that the dichlorophenyl group induces conformational rigidity, stabilizing dimeric structures via N–H⋯O interactions, which may correlate with improved thermal stability .

Kinase Inhibition and Selectivity

  • N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide (Compound 7) :
    Acts as a c-Abl kinase activator (IC50 = 0.8 μM) but lacks the 4-methoxyphenyl group, suggesting the target compound’s acetamide side chain may fine-tune kinase selectivity .
  • N-(3,4-Dichlorophenyl)-2-(3,4-dimethylphenyl)quinoline-4-carboxamide: Demonstrates CDK5/p25 inhibition (IC50 = 0.3 μM), underscoring the importance of quinoline scaffolds for kinase affinity, a feature absent in the target compound .

Biological Activity

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide, a thiazole derivative, has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This compound exhibits a range of pharmacological effects that make it a candidate for further research in oncology and other therapeutic areas.

Chemical Structure and Properties

The molecular formula for this compound is C16H14Cl2N2OSC_{16}H_{14}Cl_{2}N_{2}OS. The compound features a thiazole ring connected to a dichlorophenyl group and a methoxyphenyl acetamide moiety. The structural diversity provided by these functional groups is crucial for its biological activity.

Property Value
Molecular Weight364.249 g/mol
Density1.506 g/cm³
LogP5.847
Melting PointNot available
SolubilityNot specified

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives, including this compound. The presence of the thiazole ring is often associated with cytotoxic activity against various cancer cell lines. For instance, thiazole derivatives have shown IC50 values comparable to established chemotherapeutic agents like doxorubicin in several studies.

Case Study: Cytotoxicity Assessment

In a study examining the cytotoxic effects of similar thiazole compounds:

  • Compound Tested : this compound
  • Cell Lines Used : Jurkat (T-cell leukemia), HT-29 (colon cancer)
  • IC50 Values :
    • Jurkat: 1.61±1.92μg/mL1.61\pm 1.92\,\mu g/mL
    • HT-29: 1.98±1.22μg/mL1.98\pm 1.22\,\mu g/mL

These results indicate significant cytotoxic activity, suggesting that modifications in the structure can enhance efficacy against cancer cells .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Bcl-2 : Thiazole compounds have been shown to interact with Bcl-2 proteins, leading to apoptosis in cancer cells.
  • Hydrophobic Interactions : Molecular dynamics simulations suggest that this compound interacts with target proteins primarily through hydrophobic contacts, which is critical for binding affinity and subsequent biological activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of electron-withdrawing groups (such as chlorine) on the phenyl ring significantly enhances the anticancer activity. Moreover, substituents on the thiazole ring also play a pivotal role in modulating biological activity.

Substituent Effect on Activity
Chlorine (Cl)Increases cytotoxicity
Methoxy (OCH₃)Modulates solubility
Acetamide GroupEnhances binding affinity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.